Home > Products > Screening Compounds P27899 > Deacetyl-ganoderic-acid-F
Deacetyl-ganoderic-acid-F -

Deacetyl-ganoderic-acid-F

Catalog Number: EVT-13520325
CAS Number:
Molecular Formula: C30H40O8
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deacetyl-ganoderic-acid-F is a triterpenoid compound primarily isolated from the medicinal mushroom Ganoderma lucidum, commonly known as reishi or lingzhi. This compound has garnered attention for its potential therapeutic properties, particularly in traditional Chinese medicine, where it has been used to treat conditions such as dizziness and insomnia. Deacetyl-ganoderic-acid-F is classified under the broader category of triterpenoids, which are known for their diverse biological activities and pharmacological potential .

Source and Classification

Deacetyl-ganoderic-acid-F is derived from Ganoderma lucidum, a fungus that has been utilized in various cultures for its health benefits. The compound is categorized as a triterpenoid, a class of chemical compounds characterized by their structure, which typically consists of six isoprene units, resulting in a molecular formula of C30H40O8 and a molecular weight of approximately 528.6 g/mol .

Synthesis Analysis

Methods

The synthesis of Deacetyl-ganoderic-acid-F involves extraction from Ganoderma lucidum through several steps:

  1. Preparation: The mushroom is dried and ground into a powder.
  2. Extraction: Solvents such as ethanol or methanol are used to extract the bioactive compounds.
  3. Purification: The extract undergoes chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify Deacetyl-ganoderic-acid-F .

Technical Details

The extraction process typically requires controlled temperatures and conditions to maximize yield and purity. The use of various solvents can influence the extraction efficiency, with polar solvents often preferred for extracting polar compounds like triterpenoids.

Molecular Structure Analysis

Structure

The molecular structure of Deacetyl-ganoderic-acid-F can be represented by its chemical formula C30H40O8. Its structural features include multiple hydroxyl groups and a complex ring system typical of triterpenoids, contributing to its biological activity.

Data

  • Molecular Weight: 528.6 g/mol
  • Chemical Name: (6R)-6-[(10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
Chemical Reactions Analysis

Reactions

Deacetyl-ganoderic-acid-F participates in various chemical reactions:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen using agents like potassium permanganate.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen with agents such as sodium borohydride.
  3. Substitution: Functional groups can be replaced through reactions with halogens or alkylating agents.

Technical Details

The specific conditions for these reactions can vary significantly based on the desired product and reaction pathway. For instance:

  • Oxidation may require acidic conditions to facilitate the reaction.
  • Reduction typically occurs in alcoholic solvents under controlled temperatures to prevent side reactions.
Mechanism of Action

Deacetyl-ganoderic-acid-F exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This mechanism is crucial in regulating inflammation:

  1. Inhibition of Phosphorylation: It inhibits the phosphorylation of IKK (IκB kinase) and IκB (inhibitor of kappa B), preventing the nuclear translocation of the NF-κB subunit P65.
  2. Reduction of Pro-inflammatory Gene Expression: This inhibition leads to decreased expression levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) .
Physical and Chemical Properties Analysis

Physical Properties

Deacetyl-ganoderic-acid-F appears as a powder and has specific solubility characteristics that facilitate its use in various research applications.

Chemical Properties

Key chemical properties include:

  • Molecular Formula: C30H40O8
  • Molecular Weight: 528.6 g/mol
  • Storage Conditions: Should be stored desiccated at -20°C to maintain stability .
Applications

Deacetyl-ganoderic-acid-F is primarily used in scientific research due to its anti-inflammatory properties. Studies have demonstrated its potential in:

  1. Neuroprotection: It has shown efficacy in reducing neuroinflammation in models of neurodegenerative diseases.
  2. Cancer Research: Its anti-inflammatory effects may contribute to therapeutic strategies against certain cancers by modulating inflammatory responses .
  3. Traditional Medicine: Continued interest exists in its application within traditional medicine practices for treating various ailments related to inflammation .
Introduction to Deacetyl-Ganoderic-Acid-F in Ethnopharmacology

Historical Use of Ganoderma lucidum in Traditional Medicine Systems

Ganoderma lucidum occupies a revered position in traditional East Asian medicine, documented extensively in historical pharmacopoeias. Key aspects include:

  • Ancient Documentation: The mushroom was first recorded as a superior-grade medicine (上品) in China's earliest medicinal text, the Shen Nong's Herbal Classic (circa 200 BCE-200 CE), indicating its high value and safety profile in traditional contexts. Later compendiums, including Li Shizhen's Compendium of Materia Medica (1596 CE), detailed its applications for treating "dizziness" and "insomnia" – conditions now recognized as potentially linked to neuroinflammation and neurodegeneration [2] [5] [7].

  • Traditional Preparation and Use: Traditional applications involved decoctions of dried fruiting bodies or preparation as Ganoderma tea, facilitating water-soluble and alcohol-soluble compound extraction. Practitioners specifically prescribed it for neurological symptoms and "calming the spirit" (安神), suggesting an intuitive recognition of its neuroactive properties centuries before scientific validation [2] [5].

  • Cultural and Medical Integration: Beyond China, Ganoderma lucidum became integral to traditional medical systems in Japan (as Reishi), Korea, and other Asian countries. Its incorporation into revered formulas (e.g., Liu Wei Di Huang Wan for cognitive decline) further underscores its perceived neuroprotective value in ethnomedical contexts [5] [8].

Table 1: Traditional Neurological Applications of Ganoderma lucidum Relevant to DeGA F Research

Traditional ApplicationHistorical Text ReferenceModern Pathological Correlation
Treatment of dizzinessShen Nong's Herbal ClassicNeuroinflammation, cerebrovascular disorders
Relief of insomniaCompendium of Materia MedicaNeurotransmitter dysregulation, neurodegeneration
"Calming the spirit" (安神)Chinese Materia MedicaAnxiety, cognitive disorders
Management of debility/weaknessTreatise on Cold Febrile DiseasesNeuronal energy metabolism deficits

Isolation and Identification of DeGA F as a Bioactive Triterpenoid

The characterization of DeGA F reflects advancements in phytochemical analysis techniques applied to traditionally used botanicals:

  • Phytochemical Context: Ganoderma lucidum produces over 400 highly oxygenated lanostane-type triterpenoids, with ganoderic acids constituting the most pharmacologically significant group. DeGA F belongs to the C30 subgroup of these triterpenoids, characterized by a molecular weight of approximately 516.67 g/mol and a tetracyclic lanostane skeleton modified with carboxyl, hydroxyl, and acetyl groups [4] [7].

  • Isolation Process: DeGA F was first isolated and structurally characterized in 1985 by Komoda and colleagues. Modern isolation typically involves ethanol or methanol extraction of Ganoderma fruiting bodies or spores, followed by chromatographic separation (e.g., silica gel chromatography, HPLC). Advanced techniques like LC-MS/MS-QTOF (Quadrupole Time-of-Flight Mass Spectrometry) now enable precise identification and quantification from complex matrices, revealing its presence alongside structurally similar ganoderic acids (A, B, D, G, H) [2] [3] [9].

  • Structural Features: DeGA F is distinguished by specific functional group modifications on the lanostane backbone, notably the absence of an acetyl group at a position where related compounds (e.g., ganoderic acid F) possess one. This deacetylation appears critical to its bioactivity profile, particularly regarding blood-brain barrier permeability and interactions with inflammatory signaling proteins [1] [7]. Its structure exemplifies how subtle molecular variations within triterpenoid families significantly influence pharmacological activity.

Ethnopharmacological Significance of DeGA F in Neuroprotection and Inflammation

Ethnopharmacological knowledge guided the targeted investigation of DeGA F's effects on neuroinflammation – a pathological process underlying numerous neurodegenerative conditions:

  • Microglia Modulation: DeGA F demonstrates potent inhibitory effects on activated microglia – the resident immune cells of the central nervous system. In vitro studies using murine BV-2 microglial cells showed that DeGA F pretreatment (10-50 μM) significantly suppressed lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) expression. This suppression occurred via inhibition of IKK and IκB phosphorylation, preventing nuclear translocation of the transcription factor NF-κB – a master regulator of inflammatory gene expression [1] [2].

  • Cytokine Regulation: In LPS-stimulated microglia and in vivo models (zebrafish embryos and mice), DeGA F treatment substantially reduced pro-inflammatory cytokine levels, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ELISA analysis revealed dose-dependent decreases in these cytokines both in cell culture supernatants and mouse serum, confirming its systemic anti-inflammatory action [1] [2] [4].

  • Neuroprotective Efficacy: Beyond isolated cells, DeGA F exhibits neuroprotective effects in whole-organism models. In LPS-challenged mice, it suppressed microglial and astrocyte activation in brain tissue and reduced neural inflammation by inhibiting NF-κB activation. These effects correlate with the traditional use of Ganoderma for neurological symptoms and align with emerging research on neuroinflammation in neurodegeneration. Furthermore, Ganoderma-derived exosome-like nanovesicles (GLENVs) containing DeGA F and related triterpenoids improved cognitive function in 5×FAD Alzheimer's disease mice by reducing amyloid-beta deposition and suppressing the JAK2/STAT3 neuroinflammatory pathway [3] [5] [6].

Table 2: Research Models Demonstrating DeGA F's Neuroactive Properties

Experimental ModelKey InterventionMajor FindingsReference Mechanism
BV-2 microglial cells (in vitro)LPS + DeGA F (10-50 μM)↓ NO, ↓ iNOS, ↓ TNF-α, ↓ IL-6 via IKK/IκB phosphorylation inhibition [1] [2]
Zebrafish embryos (in vivo)LPS + DeGA FSignificant inhibition of NO production in neural tissues [1]
Mouse neuroinflammation modelLPS (5 mg/kg) + DeGA F (oral)↓ Serum TNF-α/IL-6, ↓ microglia/astrocyte activation, ↓ brain NF-κB activation [1] [2]
5×FAD Alzheimer's miceGLENVs (intranasal, 3 months)↓ Aβ plaques, ↓ pro-inflammatory cytokines, improved cognition via JAK2/STAT3 inhibition [3] [6]

The transition from traditional application to mechanistic understanding illustrates the reverse pharmacology approach: historical use for "dizziness" and "insomnia" guided laboratory investigations revealing DeGA F's specific anti-neuroinflammatory properties. This compound exemplifies how ethnopharmacology can direct the identification and validation of novel therapeutic agents for complex neurological conditions where current pharmaceutical options remain limited [1] [5] [6].

Properties

Product Name

Deacetyl-ganoderic-acid-F

IUPAC Name

(6S)-6-[(5R,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17+,19-,25+,28-,29-,30-/m0/s1

InChI Key

MNXGGTWKTCLFDT-GKJAHOMTSA-N

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C

Isomeric SMILES

C[C@@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.